molecular formula C18H20ClNO3 B4051779 N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)propanamide

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B4051779
M. Wt: 333.8 g/mol
InChI Key: CKMJNYFBHZQUPE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a dimethylphenoxy group attached to a propanamide backbone

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-11-6-5-7-16(12(11)2)23-13(3)18(21)20-15-10-14(19)8-9-17(15)22-4/h5-10,13H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMJNYFBHZQUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2,3-dimethylphenol.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with an appropriate acylating agent, such as propionyl chloride, to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then subjected to a coupling reaction with 2,3-dimethylphenol in the presence of a suitable catalyst, such as a base (e.g., sodium hydride) or a transition metal catalyst (e.g., palladium on carbon).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial practices include:

    Use of Automated Reactors: Automated reactors ensure precise control over reaction parameters such as temperature, pressure, and reaction time.

    Efficient Catalysts: The use of highly efficient catalysts to accelerate the reaction and improve product yield.

    Purification Techniques: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)propanamide
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)propanamide

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